3-(1-Adamantyl)-2,4-pentanedione
CAS No.: 102402-84-6
VCID: VC0008513
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol
* For research use only. Not for human or veterinary use.
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Description | 3-(1-Adamantyl)-2,4-pentanedione is a research compound with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol. It features an adamantyl group and a diketone structure, which contributes to its chemical reactivity and interactions with biological targets. The compound is investigated for its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties. Studies have demonstrated its effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, its ability to scavenge free radicals, and its potential to induce apoptosis in certain cancer cells. The compound's IUPAC name is 3-(1-adamantyl)pentane-2,4-dione. Other identifiers include a CAS No. of 102402-84-6 and a DSSTOX Substance ID of DTXSID50342801. It is also characterized by its InChI Key, QYCOSPWVQKZONV-UHFFFAOYSA-N, and Canonical SMILES, CC(=O)C(C(=O)C)C12CC3CC(C1)CC(C3)C2. The structure of 3-(1-Adamantyl)pentane-2,4-dione can be confirmed using X-ray crystallography, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H NMR). A similar compound, 3-Phenyl-2,4-pentanedione (C11H12O2), also possesses a dione structure . Adamantane derivatives, in general, have found use in drugs, polymeric materials, and thermally stable lubricants . Researchers use 3-(1-Adamantyl)-2,4-pentanedione in in-vitro studies, and it is not approved by the FDA for medical use. |
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CAS No. | 102402-84-6 |
Product Name | 3-(1-Adamantyl)-2,4-pentanedione |
Molecular Formula | C15H22O2 |
Molecular Weight | 234.33 g/mol |
IUPAC Name | 3-(1-adamantyl)pentane-2,4-dione |
Standard InChI | InChI=1S/C15H22O2/c1-9(16)14(10(2)17)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-14H,3-8H2,1-2H3 |
Standard InChIKey | QYCOSPWVQKZONV-UHFFFAOYSA-N |
SMILES | CC(=O)C(C(=O)C)C12CC3CC(C1)CC(C3)C2 |
Canonical SMILES | CC(=O)C(C(=O)C)C12CC3CC(C1)CC(C3)C2 |
PubChem Compound | 584545 |
Last Modified | Sep 13 2023 |
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